2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
Description
This compound features a benzo[d]isoxazole scaffold linked to an azetidine ring substituted with an isobutylsulfonyl group. Its molecular architecture combines heterocyclic moieties known for pharmacological relevance. The isobutylsulfonyl group may improve solubility and metabolic stability, critical for drug development.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11(2)10-23(20,21)12-8-18(9-12)16(19)7-14-13-5-3-4-6-15(13)22-17-14/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNQCBLJCGGUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C16H20N2O4S, and it features a unique structural composition that may contribute to various pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The compound is characterized by the following properties:
- Molecular Weight : 336.41 g/mol
- Purity : Typically around 95%
- Solubility : Soluble in various solvents
The biological activity of this compound may be attributed to its interaction with specific biological targets such as enzymes and receptors. The presence of both the benzo[d]isoxazole and azetidine moieties suggests potential mechanisms involving modulation of neurotransmitter systems or inhibition of specific enzymatic pathways.
Anticonvulsant Activity
Benzisoxazole derivatives, including compounds similar to this compound, have demonstrated anticonvulsant properties. Research indicates that these compounds can modulate GABAergic activity, which is crucial in controlling seizure disorders. For instance, zonisamide, a related compound, has been shown to possess antiepileptic effects through multiple mechanisms, including sodium channel inhibition and enhancement of GABAergic transmission .
Antimicrobial Activity
The benzisoxazole structure is often associated with antimicrobial properties. Preliminary studies suggest that derivatives may exhibit activity against various bacterial strains. Future research could explore the specific antimicrobial efficacy of this compound through in vitro assays against common pathogens.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory effects. The presence of sulfonyl groups in the compound may enhance its ability to inhibit pro-inflammatory cytokines, making it a candidate for further studies in inflammatory disease models.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Research on benzisoxazole derivatives has highlighted their pharmacological potential. For example:
- Anticonvulsant Studies : A study demonstrated that a related benzisoxazole compound exhibited significant anticonvulsant effects in animal models, suggesting a similar potential for this compound.
- Antimicrobial Efficacy : In vitro tests on benzothiazole derivatives showed promising results against Gram-positive bacteria, indicating that structural analogs could yield similar findings for this compound.
- Inflammation Models : Research involving benzothiazole derivatives reported reduced inflammation markers in animal models, suggesting that further exploration of this compound’s anti-inflammatory properties might be worthwhile.
Comparison with Similar Compounds
Research Implications and Gaps
- Target Compound : Requires empirical studies to evaluate CNS or antimicrobial efficacy.
- Structural Innovations: The azetidine-sulfonyl combination represents a novel strategy to optimize pharmacokinetics and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
